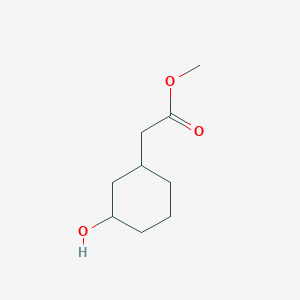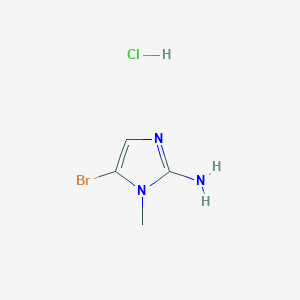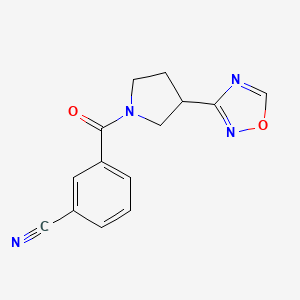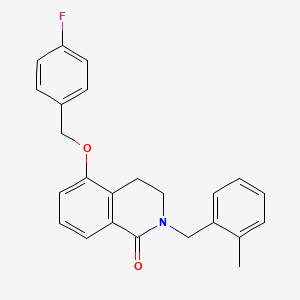![molecular formula C24H24N2O3S B2887249 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-52-1](/img/no-structure.png)
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a light brown solid with a yield of 76%. It has a melting point of 210–212°C .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. This includes key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The synthesis involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd in mycobacteria . The reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Physical And Chemical Properties Analysis
The compound is a light brown solid with a melting point of 210–212°C . The IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .Scientific Research Applications
Antitubercular Agent Development
Compounds within the thieno[2,3-d]pyrimidine class, including our compound of interest, have been synthesized and evaluated for their potential as antitubercular agents . These compounds have shown significant activity against strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. The non-cytotoxic nature of these compounds makes them promising candidates for further development into drugs that can combat tuberculosis.
Inhibition of Mycobacterial Cytochrome bd Oxidase
Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a crucial component of the bacterium’s energy metabolism, and its inhibition can lead to the depletion of ATP, effectively killing the bacteria. This application is particularly relevant in the context of drug-resistant tuberculosis strains.
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for the exploration of structure-activity relationships, providing insights into how modifications to the chemical structure affect biological activity . This is essential for the rational design of more potent derivatives with potential therapeutic applications.
Chemical Probe for Physiological Studies
Due to its activity against mycobacterial strains, the compound can serve as a chemical probe to study the function of Cyt-bd under various physiological conditions . This can help understand the role of this enzyme in the survival and virulence of Mycobacterium tuberculosis.
Drug Combination Studies
The compound’s ability to inhibit Cyt-bd makes it a candidate for combination drug therapy . It can be used in conjunction with other drugs targeting different pathways in Mycobacterium tuberculosis, potentially leading to more effective treatment regimens.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound acts as an inhibitor of PDE4 . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of downstream effects depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
Increased levels of cAMP can affect multiple biochemical pathways. One key pathway is the cAMP-dependent pathway , where cAMP acts as a secondary messenger to activate protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function . In the context of PDE4 inhibition, this can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels can have a variety of effects at the molecular and cellular level. For instance, it has been shown to result in a dose-dependent inhibition of TNF-α , a pro-inflammatory cytokine. This suggests that the compound could have potential anti-inflammatory effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then alkylated with 2-methylbenzyl chloride to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring, and the ethoxy group is introduced at the 3-position of the phenyl ring through a nucleophilic substitution reaction. Finally, the resulting compound is subjected to a cyclization reaction to form the 2,4(1H,3H)-dione ring.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid", "2-methylbenzyl chloride", "sodium borohydride", "ethanol", "sodium ethoxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid in the presence of sodium ethoxide in ethanol to form the corresponding ester", "Reduction of the nitro group using sodium borohydride in ethanol to form the corresponding amine", "Cyclization of the resulting amine with acetic anhydride in the presence of pyridine to form the thieno[2,3-d]pyrimidine ring", "Alkylation of the resulting thieno[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of potassium carbonate in DMF to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring", "Nucleophilic substitution of the resulting compound with sodium ethoxide in ethanol to introduce the ethoxy group at the 3-position of the phenyl ring", "Cyclization of the resulting compound with acetic anhydride in the presence of pyridine to form the 2,4(1H,3H)-dione ring" ] } | |
CAS RN |
689752-52-1 |
Product Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H24N2O3S |
Molecular Weight |
420.53 |
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3 |
InChI Key |
UEKFKKRVUSUXKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)




![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)



